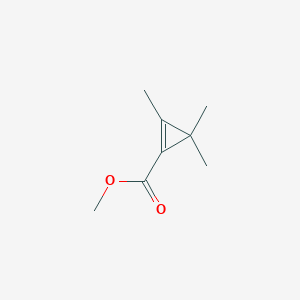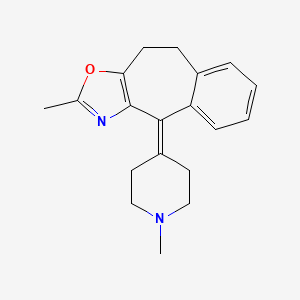
10-chloro-3-nitro-5H-phenanthridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-chloro-3-nitro-5H-phenanthridin-6-one is a derivative of phenanthridinone, a class of tricyclic N-heterocycles. These compounds are frequently encountered in various alkaloids and have been documented to possess biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular activities . The unique structure of this compound makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 10-chloro-3-nitro-5H-phenanthridin-6-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed annulation of appropriate precursors. This method provides controlled access to a range of functionalized phenanthridin-6(5H)-ones in yields ranging from 59% to 88% . Another approach involves the nickel-catalyzed amidation of aryl iodides . Additionally, organo-catalytic protocols proceeding through direct C(sp2)−H bond arylation have been disclosed . Industrial production methods often utilize oxidative coupling of benzamides to construct phenanthridin-6(5H)-one scaffolds .
Chemical Reactions Analysis
10-chloro-3-nitro-5H-phenanthridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, nickel catalysts, and organo-catalysts . For instance, the oxidative coupling of benzamides can be achieved using O2 or K2S2O8 as oxidizing agents . Major products formed from these reactions include functionalized phenanthridin-6(5H)-one derivatives .
Scientific Research Applications
10-chloro-3-nitro-5H-phenanthridin-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antiproliferative properties . In medicine, derivatives of phenanthridinone have shown promise as antitubercular agents . Industrially, it is used in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 10-chloro-3-nitro-5H-phenanthridin-6-one involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity . This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, ultimately resulting in the death of microbial cells or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
10-chloro-3-nitro-5H-phenanthridin-6-one can be compared with other similar compounds, such as quinolin-2-ones and other phenanthridin-6-one derivatives . While these compounds share a similar tricyclic structure, this compound is unique due to the presence of the chloro and nitro substituents, which can significantly influence its chemical reactivity and biological activity . Similar compounds include oxynitidine, crinasiadine, and narciclasine .
Properties
CAS No. |
27353-61-3 |
|---|---|
Molecular Formula |
C13H7ClN2O3 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
10-chloro-3-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-3-1-2-9-12(10)8-5-4-7(16(18)19)6-11(8)15-13(9)17/h1-6H,(H,15,17) |
InChI Key |
JTIULPJANHWCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


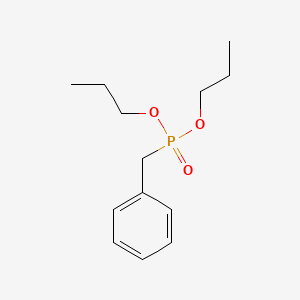
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)


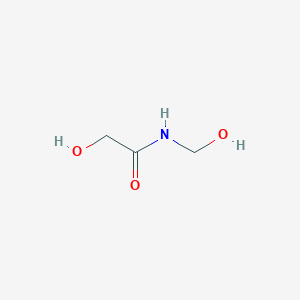
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)

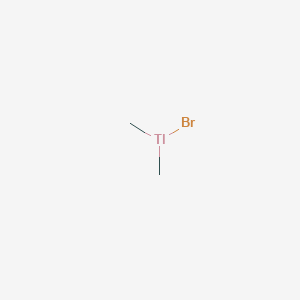

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)
